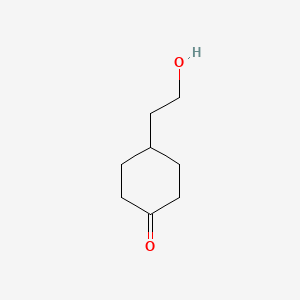

4-(2-Hydroxyethyl)cyclohexanone

Description

Contextualizing 4-(2-Hydroxyethyl)cyclohexanone within the Cyclohexanone (B45756) Family

The cyclohexanone family comprises a broad class of cyclic ketones that are fundamental in organic synthesis. tcichemicals.com The parent compound, cyclohexanone, is a high-volume industrial chemical primarily used as a precursor in the production of nylons. nih.gov The versatility of the cyclohexanone ring stems from its reactivity; the ketone can undergo a wide range of chemical transformations, and the adjacent methylene (B1212753) groups can be readily functionalized. researchgate.netutripoli.edu.ly

Derivatives of cyclohexanone are widespread in nature and are core components of many pharmaceuticals and other biologically active compounds. nih.gov The introduction of substituents onto the cyclohexanone ring dramatically expands its chemical space and allows for the fine-tuning of its physical and biological properties. For instance, the addition of alkyl or hydroxyl groups can influence the molecule's polarity, solubility, and conformational preferences.

4-(2-Hydroxyethyl)cyclohexanone is distinguished within this family by its hydroxyethyl (B10761427) substituent. This side chain introduces a primary alcohol, a key functional group for forming esters, ethers, and for further elaboration into other functionalities. The presence of both the ketone and the alcohol in a single molecule, separated by a flexible ethyl linker, offers synthetic chemists a powerful tool for constructing diverse molecular architectures, including spirocycles and fused ring systems.

Research Significance and Interdisciplinary Relevance of 4-(2-Hydroxyethyl)cyclohexanone Studies

While specific, in-depth research articles focusing solely on 4-(2-Hydroxyethyl)cyclohexanone are limited, its significance can be inferred from its role as a chemical intermediate and the broad applications of related cyclohexanone derivatives. The compound is commercially available, indicating its utility as a building block in various synthetic endeavors. researchgate.net

The interdisciplinary relevance of this compound lies in its potential applications across several fields:

Medicinal Chemistry: The cyclohexanone scaffold is a common feature in many drug molecules. The ability to introduce a hydroxyethyl group, which can improve water solubility and provide a handle for further derivatization, makes 4-(2-Hydroxyethyl)cyclohexanone a potentially valuable starting material for the synthesis of new therapeutic agents. Research on related hydroxy-substituted cyclohexanones has shown their utility in creating compounds with potential anticancer activities.

Polymer Chemistry: The di-functional nature of 4-(2-Hydroxyethyl)cyclohexanone, possessing both a ketone and a hydroxyl group, makes it a candidate for use as a monomer in polymerization reactions. For example, the hydroxyl group can participate in the formation of polyesters or polyurethanes, while the ketone could be used for post-polymerization modification, leading to materials with tailored properties. The related compound, 4-(2-Hydroxyethyl)cyclohexanol, which has two hydroxyl groups, is noted for its use in creating monomers for polymers and biomaterials. cymitquimica.com

Materials Science: The structural features of this molecule could be exploited in the design of new materials. For instance, it could be used in the synthesis of liquid crystals or as a component in the formulation of specialized coatings and adhesives where its polarity and reactive functional groups could be advantageous.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEXHABGXALHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577027 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-01-7 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Hydroxyethyl Cyclohexanone and Its Derivatives

Direct Synthesis Approaches for 4-(2-Hydroxyethyl)cyclohexanone

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-carbon bond at the C4 position of the cyclohexanone (B45756) ring.

Base-Catalyzed Reactions with Ethylene (B1197577) Oxide and Subsequent Acidification

One direct approach to synthesizing 4-(2-hydroxyethyl)cyclohexanone involves the reaction of cyclohexanone with ethylene oxide. This reaction is typically performed under basic conditions to generate a nucleophilic enolate from cyclohexanone. The enolate then attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and form a new carbon-carbon bond.

The process begins with the deprotonation of an α-carbon of cyclohexanone by a strong base, creating an enolate ion. This enolate is a potent nucleophile. The nucleophilic enolate then attacks an electrophilic carbon of the ethylene oxide molecule, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. The reaction is completed by acidification, which protonates the alkoxide to yield the final 2-(2-hydroxyethyl)cyclohexanone product. It has been noted that while certain enamines of cyclohexanone show limited reactivity with ethylene oxide at lower temperatures, the use of strong bases to form lithiated or magnesium-based derivatives facilitates the nucleophilic ring-opening of epoxides. mdma.ch

Multistep Synthetic Routes Involving Cyclohexanone Precursors

Multistep syntheses provide alternative pathways to cyclohexanone derivatives, often allowing for greater control over regioselectivity and the introduction of various functional groups.

The Stork enamine synthesis provides a well-established method for the α-alkylation of ketones, which can be adapted to prepare 2-(2-hydroxyethyl)cyclohexanone. ucla.edulibretexts.org The synthesis proceeds in three main stages:

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst. This reaction forms a nucleophilic enamine intermediate. ucla.educhegg.com

Alkylation: The enamine, which is the nitrogen analog of an enol, then acts as a nucleophile. masterorganicchemistry.com It reacts with an appropriate electrophile, in this case, ethylene oxide. The enamine attacks the ethylene oxide, leading to the formation of a new carbon-carbon bond at the α-position of the original ketone. mdma.ch

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with aqueous acid. This step removes the amine and restores the ketone functionality, yielding the final product, 2-(2-hydroxyethyl)cyclohexanone. masterorganicchemistry.com

This method is particularly useful because it avoids the self-condensation issues that can arise during base-catalyzed alkylations of ketones. libretexts.org

The hypothetical sequence would be:

Michael Addition: The enolate of acetyl-γ-butyrolactone, acting as a Michael donor, would be reacted with a Michael acceptor such as an α,β-unsaturated ketone. This reaction forms a new carbon-carbon bond and creates a 1,5-dicarbonyl-type intermediate, which is the key substrate for the subsequent ring-forming step. hbni.ac.intamu.edudocumentsdelivered.com

Intramolecular Aldol (B89426) Condensation: The intermediate then undergoes an intramolecular aldol condensation under basic or acidic conditions. A new bond is formed between two of its carbons, creating the six-membered ring characteristic of a cyclohexanone derivative. researchgate.net

Dehydration: The resulting β-hydroxy ketone from the aldol reaction is often prone to dehydration, especially with heating, to yield a more stable α,β-unsaturated cyclohexenone.

Decarboxylation and further modifications: Subsequent steps would be required to hydrolyze the lactone ring and decarboxylate the resulting β-keto acid. Further chemical modifications, such as reduction of the enone double bond and transformation of the acetyl group into a hydroxyethyl (B10761427) group, would be necessary to arrive at the final target molecule.

Stereoselective and Diastereoselective Synthesis of 4-(2-Hydroxyethyl)cyclohexanone Analogues

Achieving stereochemical control is crucial in the synthesis of complex molecules. Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral compounds.

Biocatalytic Production of trans-4-(2-Hydroxyethyl)cyclohexan-1-amines from Diastereomeric Mixtures

Biocatalysis offers a highly efficient method for obtaining stereopure isomers from a mixture. Specifically, transaminases (also known as aminotransferases) can be used for the diastereoselective synthesis of trans-4-substituted cyclohexan-1-amines. acs.org This method is applicable to the synthesis of analogues of 4-(2-hydroxyethyl)cyclohexanone, such as trans-4-(2-hydroxyethyl)cyclohexan-1-amine.

The process can resolve a diastereomeric mixture of the amine, selectively converting one isomer and leaving the desired trans isomer with high purity. For example, research has demonstrated the use of transaminase catalysis for the production of trans-4-substituted cyclohexane-1-amines, which are key intermediates in the synthesis of pharmaceuticals. acs.org In a typical application, a biocatalyst, such as a specific transaminase enzyme, is applied to a mixture containing both cis and trans diastereomers of the amine. The enzyme selectively acts on one diastereomer, allowing for the isolation of the other in high diastereomeric excess.

The table below summarizes representative findings in the biocatalytic synthesis of a related substituted cyclohexanol (B46403), demonstrating the high selectivity achievable with enzymatic methods.

| Substrate | Biocatalyst | Auxiliary Substrate | Product | Yield | Diastereomeric Ratio (cis:trans) |

| 4-Propylcyclohexanone | Galactomyces geotrichum JCM 6359 | i-PrOH | cis-4-Propylcyclohexanol | 74% | 99:0.5 |

Table 1: Example of a highly selective biocatalytic reduction leading to a specific diastereomer. Data sourced from Organic Process Research & Development. acs.org

This biocatalytic approach represents a powerful strategy for accessing stereochemically pure analogues of 4-(2-hydroxyethyl)cyclohexanone.

Enantioselective Routes to Substituted Cyclohexenones Relevant to 4-(2-Hydroxyethyl)cyclohexanone

The creation of chiral centers in a molecule with high stereocontrol is a cornerstone of modern organic synthesis. For a molecule like 4-(2-Hydroxyethyl)cyclohexanone, establishing the stereochemistry at the C4 position is crucial. Enantioselective methods, particularly those involving organocatalysis and metal-catalyzed hydrogenations, provide powerful tools for accessing optically active substituted cyclohexenones, which are direct precursors to saturated cyclohexanone systems.

One prominent strategy is the organocatalytic conjugate addition to generate δ-substituted cyclohexenones. nsf.govacs.org This approach has been shown to produce chiral δ-substituted cyclohexenones with high yields and excellent enantioselectivities. nsf.govacs.org For instance, a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters, followed by an aldol condensation, has been developed. nsf.govacs.org This method allows for the introduction of a variety of substituents at the δ-position of a cyclohexenone ring. While a (2-hydroxyethyl) group has not been explicitly demonstrated as the nucleophile in these studies, the methodology's tolerance for various functional groups suggests its potential applicability.

The following table summarizes the results of an organocatalytic tandem conjugate addition-aldol condensation to synthesize various δ-substituted cyclohexenones, illustrating the effectiveness of this approach.

Table 1: Organocatalytic Synthesis of δ-Substituted Cyclohexenones

| Entry | R-Group of Trifluoroborate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (E)-Styrenyl | 4a | 85 | >99 |

| 2 | Ethynyl | 4b | 60 | 98 |

| 3 | 4-Methoxyphenyl | 4c | 75 | 98 |

| 4 | 2-Methylphenyl | 4d | 71 | 96 |

| 5 | 1-Naphthyl | 4e | 34 | 98 |

| 6 | 2-Thienyl | 4f | 65 | 96 |

| 7 | 2-Furyl | 4g | 52 | 89 |

| 8 | 3-Thienyl | 4h | 55 | 95 |

Data sourced from research on enantioselective organocatalytic conjugate addition. acs.org

Another powerful technique for the enantioselective synthesis of substituted cyclohexenones is the asymmetric transfer hydrogenation (ATH) of prochiral cyclohexenones. Ruthenium complexes with chiral ligands are particularly effective for this transformation. sigmaaldrich.com For example, the ATH of a cyclohexenone precursor could establish a chiral hydroxyl group, which could then be further elaborated to the final product. While direct ATH to form a chiral 4-substituted cyclohexenone is one possibility, another is the asymmetric reduction of a diketone precursor. A concise and effective ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has been developed, which delivers products with two consecutive stereogenic centers through dynamic kinetic resolution. dicp.ac.cn This highlights the power of ruthenium catalysis in creating chiral centers with high control. dicp.ac.cn

The following table presents data on the ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones, showcasing the high enantioselectivities achievable.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst | ee (%) |

|---|---|---|---|

| 1 | Acetophenone | Ru-NNP Complex | 99.9 |

| 2 | 1-Tetralone | Ru-NNP Complex | 99.0 |

| 3 | 2-Acetylpyridine | Ru-NNP Complex | 98.0 |

| 4 | 3-Acetylpyridine | Ru-NNP Complex | 99.0 |

| 5 | 4-Acetylpyridine | Ru-NNP Complex | 99.0 |

Data adapted from studies on Ru-catalyzed asymmetric hydrogenation. nih.gov

Advanced Synthetic Strategies for Cyclohexanone Derivatives

Beyond the direct enantioselective construction of the cyclohexenone core, other advanced strategies can be envisaged for the synthesis of 4-(2-Hydroxyethyl)cyclohexanone. These include cycloaddition reactions to build the six-membered ring and selective manipulations of functional groups on a pre-formed ring.

Formal [4+2] Cycloaddition Reactions in Cyclohexanone Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the construction of six-membered rings. thieme-connect.denih.gov In the context of 4-(2-Hydroxyethyl)cyclohexanone synthesis, a hypothetical retrosynthetic analysis would involve the reaction of a diene with a dienophile containing the necessary ethyl alcohol moiety or a precursor.

Enzyme-catalyzed [4+2] cycloadditions, or "Diels-Alderases," have been identified in the biosynthesis of several natural products, demonstrating nature's use of this strategy to form complex cyclic systems with high stereocontrol. nih.gov For example, the biosynthesis of spinosyn A involves a cyclase, SpnF, that catalyzes a transannular [4+2] cycloaddition to form a cyclohexene (B86901) ring. nih.gov While these enzymes are highly specific, they provide inspiration for the design of synthetic catalysts that can mediate similar transformations.

A key challenge in a synthetic [4+2] approach to 4-(2-Hydroxyethyl)cyclohexanone would be the design of a suitable diene and dienophile. For instance, a diene could be reacted with a dienophile such as 3-buten-1-ol (B139374) or a protected derivative. The subsequent modification of the resulting cyclohexene would then be necessary to arrive at the target cyclohexanone.

Selective Transformations of Carbonyl Compounds in the Presence of Varying Functionalities

The synthesis of a molecule like 4-(2-Hydroxyethyl)cyclohexanone, which contains both a ketone and a hydroxyl group, necessitates careful control of reactivity to avoid unwanted side reactions. The selective transformation of one carbonyl group in the presence of another, or in the presence of other functional groups, is a common challenge in organic synthesis. beilstein-journals.org

A plausible synthetic route to 4-(2-Hydroxyethyl)cyclohexanone could involve a precursor containing two carbonyl groups, for example, a 1,5-dicarbonyl compound. capes.gov.br The selective reduction of one of these carbonyls to a hydroxyl group would be a key step. The relative reactivity of different carbonyl compounds generally follows the order of aldehydes > ketones > esters > amides. However, achieving selectivity between two ketone functionalities can be challenging and often requires the use of protecting groups or specific reagents that can differentiate between the electronic and steric environments of the carbonyls.

One innovative approach involves temporarily masking a more reactive carbonyl group in situ. For example, a method has been reported for the selective one-pot transformation of less-reactive carbonyl groups in the presence of aldehydes by selectively masking the aldehyde with a phosphonium (B103445) salt before the addition of a nucleophile. nih.gov While this specific example deals with aldehydes and ketones, the underlying principle of modulating reactivity through temporary modification could be applied to a diketone precursor for 4-(2-Hydroxyethyl)cyclohexanone. A sterically demanding reducing agent might selectively attack the less hindered carbonyl, or a directing group strategy could be employed to deliver a reductant to a specific ketone.

Chemical Reactivity and Mechanistic Investigations of 4 2 Hydroxyethyl Cyclohexanone

Transformations Involving the Hydroxyl and Ketone Moieties

The presence of both a primary alcohol and a ketone within the same molecule opens up numerous avenues for chemical modification. These transformations can be broadly categorized into oxidation, reduction, and nucleophilic substitution reactions, each targeting one or both of the functional groups.

Oxidation Pathways of the Hydroxyethyl (B10761427) Group to Carboxylic Acid Derivatives

The primary alcohol of the hydroxyethyl group in 4-(2-Hydroxyethyl)cyclohexanone can be oxidized to the corresponding carboxylic acid, (4-oxocyclohexyl)acetic acid. This transformation is a common objective in the synthesis of more complex molecules. The oxidation of cyclohexanone (B45756) itself to dicarboxylic acids, such as adipic acid, has been extensively studied and provides a basis for understanding the oxidative processes applicable to its derivatives. nih.govzsmu.edu.ua Catalytic oxidation using air or other oxidants in the presence of metal catalysts is a common strategy. nih.gov For instance, the oxidation of cyclohexanone with air can be catalyzed by synthetic carbons, optionally loaded with platinum, to yield a mixture of dicarboxylic acids. nih.gov

In a related context, the oxidation of 4-substituted cyclohexanols to the corresponding 4-substituted cyclohexanones can be achieved using oxygen-containing gas as a clean and inexpensive oxidant. google.com This highlights the feasibility of selectively oxidizing alcohol functionalities in substituted cyclohexanes. The oxidation of a side-chain ethyl group to an acetic acid derivative, such as in the conversion of 4-nitroethylbenzene to 4-nitroacetophenone, demonstrates that the side chain can be targeted for oxidation. zsmu.edu.ua In the case of 4-(2-Hydroxyethyl)cyclohexanone, a strong oxidizing agent would be required to convert the primary alcohol to a carboxylic acid.

| Reactant | Oxidizing System | Product | Reference |

| Cyclohexanone | Air, Synthetic Carbon Catalyst | Adipic Acid and other dicarboxylic acids | nih.gov |

| 4-substituted cyclohexanol (B46403) | O2, Catalyst | 4-substituted cyclohexanone | google.com |

| 4-Nitroethylbenzene | Ozone, Manganese(II) acetate (B1210297) | 4-Nitroacetophenone | zsmu.edu.ua |

Reduction of Ketone and Nitrile Functionalities

The ketone group of 4-(2-Hydroxyethyl)cyclohexanone is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol, 4-(2-hydroxyethyl)cyclohexanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones. odinity.comyoutube.comvu.nl The reduction of substituted cyclohexanones, such as 4-tert-butylcyclohexanone (B146137), has been a model system for studying the stereoselectivity of hydride reductions. odinity.comyoutube.com The stereochemical outcome of the reduction, yielding either the cis or trans diastereomer of the resulting diol, is influenced by the steric hindrance of the reducing agent and the substitution pattern on the cyclohexane (B81311) ring. odinity.com For example, the reduction of 4-tert-butylcyclohexanone with NaBH₄ typically yields a mixture of cis and trans alcohols. odinity.comyoutube.com

The reduction of nitriles in the presence of other functional groups is also a significant transformation in organic synthesis. While direct examples with 4-(2-Hydroxyethyl)cyclohexanone are not prevalent in the provided context, the principles of selective reduction can be applied.

| Starting Material | Reducing Agent | Product | Key Observation | Reference |

| 4-tert-Butylcyclohexanone | Sodium Borohydride (NaBH₄) | cis- and trans-4-tert-Butylcyclohexanol | Forms a mixture of diastereomers | odinity.comyoutube.com |

| 4-tert-Butylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | Higher stereoselectivity for the trans product | odinity.com |

| 4-tert-Butylcyclohexanone | L-selectride | cis-4-tert-Butylcyclohexanol | High stereoselectivity for the cis product | odinity.com |

| 2-Substituted cyclohexanones | Saccharomyces cerevisiae | (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives | Enzymatic reduction with high enantiomeric purity | nih.gov |

Nucleophilic Substitution Reactions for Ether and Ester Formation

The hydroxyl group of 4-(2-Hydroxyethyl)cyclohexanone can undergo nucleophilic substitution reactions to form ethers and esters. The Williamson ether synthesis, a classic method for preparing ethers, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. uni-regensburg.de This can be applied intramolecularly as well. uni-regensburg.de For example, 2-(2-ethoxyethyl)cyclohexanone has been synthesized by the reaction of cyclohexanone with ethyl vinyl ether in the presence of di-tert-butyl peroxide, demonstrating the formation of an ether linkage on a cyclohexanone scaffold. prepchem.com

Esterification is another key transformation of the hydroxyl group. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The synthesis of ethyl 1-hydroxycyclohexylacetate from cyclohexanone and ethyl acetate illustrates the formation of an ester from a cyclohexanol derivative. orgsyn.org

Protective Group Strategies in 4-(2-Hydroxyethyl)cyclohexanone Chemistry

In multi-step syntheses involving 4-(2-Hydroxyethyl)cyclohexanone, it is often necessary to protect one of the functional groups to prevent it from reacting under conditions intended to modify the other.

Ethylene (B1197577) Ketal Formation for Ketone Protection

The ketone functionality of 4-(2-Hydroxyethyl)cyclohexanone can be selectively protected by converting it into an ethylene ketal. This is a common and robust method for safeguarding ketone groups from nucleophilic attack and reduction. The reaction involves treating the ketone with ethylene glycol in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards ketal formation. nih.gov This protection strategy has been demonstrated in the synthesis of various complex molecules where a ketone needs to be preserved while other functional groups undergo reaction. nih.gov For instance, a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one involves the protection of the ketone group as an ethylene ketal. nih.gov The stability of the ethylene ketal to various reaction conditions, followed by its straightforward deprotection under acidic conditions, makes it a highly valuable tool in organic synthesis.

| Substrate | Reagents | Product | Purpose | Reference |

| (E)-4-(2-Hydroxyphenyl)but-3-en-2-one derivative | Ethylene glycol, conc. HCl, HC(OEt)₃ | Phenol-ketal derivative | Protection of the ketone for subsequent reactions | nih.gov |

| Cyclohexanone | Ethylene glycol, CO₂ (catalyst) | 1,4-Dioxaspiro[4.5]decane | Green alternative for ketalization | nih.gov |

In Situ Protection Methodologies for Aldehydes and Ketones

In situ protection offers a streamlined approach where the protection and subsequent reaction occur in the same pot, avoiding the isolation of the protected intermediate. While specific examples involving 4-(2-Hydroxyethyl)cyclohexanone are not detailed in the provided search results, general methodologies for the in situ protection of ketones are applicable. These methods often involve the temporary conversion of the ketone into a less reactive species, allowing for selective reaction at another site in the molecule. For example, the reduction of a cyclopentanone (B42830) bearing a hydroxyl group in the side chain can be influenced by the choice of reducing agent and the potential for intramolecular interactions, which can be considered a form of transient protection or directing effect. scielo.br The stereoselective reduction of such systems highlights the intricate interplay between functional groups within a molecule. scielo.br

Rearrangement and Cyclization Reactions of the Cyclohexanone Framework

The cyclohexanone scaffold is a versatile building block in organic synthesis, amenable to a variety of rearrangement and cyclization reactions to form diverse and complex molecular architectures. The presence of the 2-hydroxyethyl substituent at the 4-position of the cyclohexanone ring introduces additional functionality that can influence the course and outcome of these transformations, offering pathways to unique bicyclic systems.

Conversion to Bicyclic Furan (B31954) and Pyrrole (B145914) Derivatives

The synthesis of bicyclic furan and pyrrole derivatives from cyclohexanone precursors often involves the strategic introduction of a 1,4-dicarbonyl relationship, which can then undergo intramolecular cyclization. While direct conversion of 4-(2-hydroxyethyl)cyclohexanone to bicyclic furans and pyrroles is not extensively documented, established synthetic methodologies for analogous systems provide a blueprint for these transformations.

One classical approach is the Paal-Knorr synthesis , which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid (for furans) or an amine (for pyrroles). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org To apply this to 4-(2-hydroxyethyl)cyclohexanone, the molecule would first need to be converted into a suitable 1,4-dicarbonyl precursor. This could potentially be achieved through oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by functionalization of the cyclohexanone ring at the α-position to introduce the second carbonyl group.

A plausible synthetic route to a bicyclic furan could involve the intramolecular cyclization of a γ-hydroxy ketone derivative of 4-(2-hydroxyethyl)cyclohexanone. The 2-hydroxyethyl side chain provides a tethered nucleophile that can attack the carbonyl group of the cyclohexanone ring under acidic conditions, leading to the formation of a bicyclic hemiacetal, which then dehydrates to the corresponding furan. The reaction is driven by the formation of the stable aromatic furan ring.

For the synthesis of bicyclic pyrroles, a similar strategy can be envisioned. The Paal-Knorr pyrrole synthesis typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrhhz.net In the context of 4-(2-hydroxyethyl)cyclohexanone, a potential pathway could involve the conversion of the hydroxyl group to an amino group, followed by an intramolecular condensation with the ketone. Alternatively, the introduction of a second carbonyl group at the α-position of the cyclohexanone, followed by reaction with an external amine, could also lead to the formation of a bicyclic pyrrole framework.

The table below outlines hypothetical reaction schemes for the conversion of 4-(2-hydroxyethyl)cyclohexanone derivatives to bicyclic furan and pyrrole systems, based on established synthetic principles.

| Starting Material Derivative | Reagents and Conditions | Product Type | Plausible Mechanism |

| 4-(2-Oxoethyl)cyclohexanone | Acid catalyst (e.g., H₂SO₄), heat | Bicyclic Furan | Intramolecular aldol (B89426) condensation followed by dehydration |

| 4-(2-Aminoethyl)cyclohexanone | Acid catalyst (e.g., p-TsOH), heat | Bicyclic Pyrrole | Intramolecular imine formation followed by cyclization and aromatization |

| 2-Acetyl-4-(2-hydroxyethyl)cyclohexanone | Primary amine (R-NH₂), acid catalyst | Bicyclic Pyrrole | Paal-Knorr type condensation |

Regioselective Aromatization of Polysubstituted Cyclohexanone Derivatives

The dehydrogenative aromatization of cyclohexanone derivatives to form substituted phenols is a significant transformation in organic synthesis. rsc.orgresearchgate.netfuture4200.com This process allows for the construction of aromatic rings with substitution patterns that may be difficult to achieve through traditional electrophilic aromatic substitution reactions. The regioselectivity of the aromatization is often dictated by the nature and position of the substituents on the cyclohexanone ring.

For 4-(2-hydroxyethyl)cyclohexanone, aromatization would lead to the formation of 4-(2-hydroxyethyl)phenol. This transformation typically requires a catalyst and an oxidant. Common catalysts include palladium, copper, and nickel, often supported on various materials. researchgate.net The reaction generally proceeds through a series of dehydrogenation steps, leading to the formation of cyclohexenone and then cyclohexadienone intermediates, which finally tautomerize to the stable aromatic phenol. future4200.com

The presence of the 2-hydroxyethyl group at the 4-position is not expected to significantly hinder the aromatization process. In fact, the hydroxyl group may influence the reaction by coordinating with the metal catalyst or by altering the electronic properties of the ring. The regioselectivity is inherently controlled by the starting material, as the substituent is already in the desired para position.

Recent advancements in this field have focused on developing more sustainable and efficient catalytic systems, including the use of molecular oxygen as a green oxidant. researchgate.net The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as over-oxidation of the alcohol functionality.

The table below summarizes various catalytic systems that have been employed for the aromatization of substituted cyclohexanones, which could be applicable to 4-(2-hydroxyethyl)cyclohexanone.

| Catalyst System | Oxidant | Key Features |

| Pd/C | O₂ | Heterogeneous, reusable catalyst, operates under aerobic conditions. |

| Cu(OAc)₂/Pyridine | Air | Homogeneous catalyst, effective for a range of substituted cyclohexanones. |

| Ni/C | None (Acceptorless) | Dehydrogenation with the liberation of H₂, high atom economy. |

| I₂/DMSO | DMSO | Metal-free oxidation system. |

Mechanistic Studies of Associated Enzymatic Reactions

Enzymes offer a powerful and selective means of transforming cyclohexanone derivatives. Biocatalytic approaches are of increasing interest due to their high efficiency, stereoselectivity, and environmentally benign reaction conditions. The following sections delve into the mechanistic details of enzymatic reactions relevant to the functionalization of the 4-(2-hydroxyethyl)cyclohexanone framework.

Insights into Cyclohexanone Monooxygenase Catalysis

Cyclohexanone monooxygenase (CHMO) is a well-studied flavin-dependent enzyme that catalyzes the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones. nih.gov This enzyme exhibits a broad substrate scope and high enantioselectivity, making it a valuable tool in biocatalysis. nih.gov The physiological substrate for CHMO is cyclohexanone, which is converted to ε-caprolactone.

The catalytic cycle of CHMO involves several key steps:

Reduction of FAD: The enzyme-bound flavin adenine (B156593) dinucleotide (FAD) is first reduced to FADH⁻ by NADPH.

Formation of a Peroxyflavin Intermediate: The reduced flavin reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.

Nucleophilic Attack: This peroxyflavin intermediate acts as a nucleophile and attacks the carbonyl carbon of the cyclohexanone substrate.

Formation of a Criegee Intermediate: This attack leads to the formation of a tetrahedral intermediate, often referred to as a Criegee intermediate.

Rearrangement and Lactone Formation: A concerted rearrangement occurs where one of the alkyl groups of the ketone migrates to the adjacent oxygen atom, leading to the formation of the lactone product and a C4a-hydroxyflavin.

Release of Products and Cofactor Regeneration: The lactone product is released, and the C4a-hydroxyflavin eliminates water to regenerate the oxidized FAD, completing the catalytic cycle.

While the specific activity of CHMO on 4-(2-hydroxyethyl)cyclohexanone has not been extensively reported, its broad substrate tolerance suggests that it would likely be a substrate. The enzyme is known to accommodate a variety of substituents on the cyclohexanone ring. The presence of the hydroxyethyl group could influence the binding affinity and the regioselectivity of the oxygen insertion.

The table below provides a summary of the key intermediates and their roles in the CHMO catalytic cycle.

| Intermediate | Role in Catalysis |

| FADH⁻ | Reduced cofactor, initiates the reaction with molecular oxygen. |

| C4a-peroxyflavin | The key oxidizing species that attacks the ketone substrate. |

| Criegee Intermediate | Tetrahedral intermediate formed upon nucleophilic attack. |

| C4a-hydroxyflavin | Intermediate formed after oxygen insertion and before water elimination. |

Mechanisms of Biocatalytic Reductions and Aminations

Biocatalytic reductions and aminations provide stereoselective routes to chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Biocatalytic Reduction: The reduction of the ketone functionality in 4-(2-hydroxyethyl)cyclohexanone can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes typically utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. The mechanism involves the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide by a proton donor in the active site, often a tyrosine or serine residue.

The stereochemical outcome of the reduction is determined by the specific enzyme used, as different enzymes exhibit distinct selectivities for the pro-R or pro-S face of the ketone. Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst that contains a variety of reductases capable of reducing cyclic ketones. sphinxsai.com The reduction of substituted cyclohexanones often proceeds with high diastereoselectivity. sphinxsai.com For 4-(2-hydroxyethyl)cyclohexanone, enzymatic reduction would yield the corresponding cis- and/or trans-4-(2-hydroxyethyl)cyclohexanol, with the ratio of diastereomers depending on the enzyme's stereopreference.

Biocatalytic Amination: The conversion of a ketone to an amine can be achieved through reductive amination, catalyzed by reductive aminases (RedAms) or amine dehydrogenases (AmDHs). nih.gov The mechanism of reductive amination typically involves two main steps:

Imine Formation: The ketone substrate first reacts with an amine donor (such as ammonia or an alkylamine) to form a hemiaminal intermediate, which then dehydrates to form an imine. This step can occur spontaneously or be enzyme-catalyzed.

Imine Reduction: The resulting imine is then reduced by a hydride transfer from a nicotinamide cofactor (NADH or NADPH) to yield the amine product.

The stereoselectivity of the amination is controlled during the imine reduction step, where the enzyme directs the hydride attack to one face of the imine. Biocatalytic cascades have been developed that combine an alcohol dehydrogenase (to oxidize a sacrificial alcohol for cofactor regeneration) and a reductive aminase to drive the amination of ketones. nih.govacs.org The application of such a system to 4-(2-hydroxyethyl)cyclohexanone would provide a direct route to the corresponding chiral amine.

The table below summarizes the key enzymatic steps in biocatalytic reduction and amination of a cyclohexanone substrate.

| Transformation | Key Enzymatic Steps | Cofactor | Product |

| Reduction | Hydride transfer from cofactor to ketone carbonyl, followed by protonation. | NADH or NADPH | Chiral alcohol |

| Reductive Amination | Imine formation from ketone and amine donor, followed by hydride transfer from cofactor to imine. | NADH or NADPH | Chiral amine |

Role in Advanced Organic Synthesis and Scaffold Development

4-(2-Hydroxyethyl)cyclohexanone as a Synthetic Intermediate

As a synthetic intermediate, the utility of 4-(2-Hydroxyethyl)cyclohexanone is rooted in its ability to participate in a variety of chemical reactions. The ketone can undergo nucleophilic additions, reductions, and alpha-functionalization, while the hydroxyethyl (B10761427) side chain can be oxidized, esterified, or used as a nucleophile. This dual reactivity makes it a valuable precursor for a range of high-value chemicals.

The cyclohexanone (B45756) core is a prevalent motif in many pharmaceutically active compounds. While specific drugs derived directly from 4-(2-Hydroxyethyl)cyclohexanone are not widely documented in public literature, the application of closely related substituted cyclohexanones highlights its potential. For instance, 4-substituted cyclohexanones are recognized as crucial intermediates in the synthesis of various medicines. google.com The synthesis of spirocyclic compounds, a structure of growing importance in drug discovery due to its three-dimensional nature, often begins with a cyclic ketone. nih.govnih.gov

Research on related scaffolds demonstrates the potential of this chemical class. For example, derivatives of the closely related 4-hydroxycyclohexanone (B83380) have been used to synthesize novel C5-curcuminoid analogues. researchgate.net These compounds have shown promising in vitro antiproliferative activity against several human cancer cell lines, as detailed in the table below. researchgate.net The synthesis involves a base-catalyzed Claisen-Schmidt condensation between 4-hydroxycyclohexanone and various aromatic aldehydes, showcasing a pathway where 4-(2-Hydroxyethyl)cyclohexanone could theoretically be used to generate analogous structures with potentially unique biological activities. researchgate.net

Table 1: In Vitro Antiproliferative Activities of 4-Hydroxycyclohexanone-Based Curcuminoid Analogues researchgate.net Data represents the IC₅₀ values in µM against various human cancer cell lines.

| Compound | A2780 (Ovarian) | C33A (Cervix) | MDA-MB-231 (Breast) |

|---|---|---|---|

| Curcumin | 1.83 | 11.2 | 10.3 |

| Derivative 1 | 0.76 | 2.69 | 1.28 |

| Derivative 2 | 1.15 | 2.65 | 1.85 |

| Derivative 3 | 0.98 | 2.87 | 1.44 |

This table is generated based on data for analogous compounds to illustrate the potential applications of the cyclohexanone scaffold.

In the agrochemical sector, substituted cyclohexanones serve as vital building blocks. A notable example is the insecticide spirotetramat, which is synthesized from the intermediate 4-methoxycyclohexanone. google.com This highlights the role of the 4-substituted cyclohexanone scaffold in creating complex pesticides. The structural features of 4-(2-Hydroxyethyl)cyclohexanone make it a plausible starting material for analogous agrochemicals, where the hydroxyethyl group could be modified to fine-tune properties such as solubility, stability, and target specificity. A related compound, 4-hydroxy-4-(2-hydroxyethyl)cyclohexanone, is noted for its application in the production of pesticides and herbicides. ontosight.ai

The bifunctional nature of 4-(2-Hydroxyethyl)cyclohexanone lends itself to applications in polymer science. The hydroxyl group can participate in condensation polymerization to form polyesters or polyurethanes, while the cyclohexane (B81311) ring imparts thermal stability and rigidity to the polymer backbone. The reduced form of the compound, 4-(2-Hydroxyethyl)cyclohexanol, is explicitly listed by chemical suppliers as a monomer for polymers and biomaterials. cymitquimica.comtcichemicals.com

Furthermore, related structures are known to be used in advanced materials. For example, a polymer has been synthesized using 2-Hydroxyethyl prop-2-enoate and 1,1′-methylenebis[4-isocyanatocyclohexane], demonstrating the integration of cyclohexane rings into polymer chains for specific applications. nih.gov Additives for 3D printing materials have also been developed from substituted cyclic compounds to enhance structural and flame-retardant properties. google.com The related 4-hydroxy-4-(2-hydroxyethyl)cyclohexanone is specifically mentioned as a monomer or additive for polyurethanes. ontosight.ai These examples underscore the potential of 4-(2-Hydroxyethyl)cyclohexanone to serve as a valuable component in the formulation of new polymers and advanced functional materials.

Design and Synthesis of Novel Derivatives and Analogues

The true synthetic power of 4-(2-Hydroxyethyl)cyclohexanone is realized in its use as a scaffold for creating novel derivatives and analogues with tailored properties. The ability to selectively modify either the ketone or the alcohol function, or both, opens a vast chemical space for exploration.

A bioactive scaffold is a core molecular structure upon which various functional groups can be built to interact with biological targets. The cyclohexanone ring provides a rigid and predictable three-dimensional framework. Research has shown that related cyclohexanone derivatives are excellent platforms for this purpose. For instance, 4-hydroxycyclohexanone has been used as the central scaffold to build a series of bis(arylidene) derivatives that exhibit significant antiproliferative activity. researchgate.net

Similarly, chiral 4-hydroxy-2-cyclohexenone, another related intermediate, has been used as a precursor in the synthesis of complex nucleoside analogues. mdpi.com These molecules, which feature a cyclopropyl-fused cyclohexane core, have been tested for kinase activity, showing selectivity for viral enzymes over human ones. mdpi.com This demonstrates the principle of using a simple cyclohexanone-based ring system to construct highly complex and specific bioactive molecules. The 4-(2-Hydroxyethyl)cyclohexanone scaffold offers an additional point for modification via its side chain, potentially leading to scaffolds with enhanced binding affinity or improved pharmacokinetic properties.

Targeted delivery systems are designed to transport therapeutic agents to specific sites within the body, minimizing off-target effects. The development of such systems often involves polymers and hydrogels that can encapsulate or be conjugated with a drug. nih.gov The structural features of 4-(2-Hydroxyethyl)cyclohexanone make it an interesting candidate for incorporation into such systems.

Through polymerization, the molecule can be integrated into a larger polymer backbone. The hydroxyl group on its side chain provides a convenient handle for further modification. For example, it could be functionalized with targeting ligands or used to attach drug molecules via a cleavable linker. While direct application of 4-(2-Hydroxyethyl)cyclohexanone in this area is not yet prominent, the principles are well-established. For example, new methods for creating spiro-functionalized cephalosporin (B10832234) antibiotics demonstrate how core scaffolds can be modified to create advanced drug analogues. nih.gov The modification of polysaccharides like hydroxyethyl cellulose (B213188) with other molecules to create co-delivery systems for drugs and siRNA also illustrates the synthetic strategies that could be applied. nih.gov The versatility of 4-(2-Hydroxyethyl)cyclohexanone suggests its potential as a component in the design of sophisticated, next-generation drug delivery platforms.

Development of 4-(2-Hydroxyethyl)cyclohexanone-based Ligands and Complexes

The chemical compound 4-(2-hydroxyethyl)cyclohexanone possesses both a hydroxyl and a carbonyl functional group, presenting the potential for this molecule to serve as a versatile precursor in the synthesis of various ligands. The hydroxyl group can be derivatized or directly participate in coordination, while the ketone can be transformed into other functionalities, such as amines or imines, which are common coordinating groups in ligand design. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research specifically detailing the development of ligands and metal complexes derived directly from 4-(2-hydroxyethyl)cyclohexanone.

While the broader class of cyclohexanone derivatives has been extensively studied for the synthesis of a wide array of ligands and their subsequent metal complexes, specific research focusing on the 4-(2-hydroxyethyl) substituted variant is not readily found. Studies on other substituted cyclohexanones, such as 2-hydroxymethylenecyclohexanone, have shown their utility in forming metal complexes with interesting structural and reactive properties. rsc.org For instance, derivatives of 2-hydroxymethylenecyclohexanone have been shown to form complexes with cobalt(II) and zinc(II) halides. rsc.org

Furthermore, research into the synthesis of heterocyclic compounds, which are often employed as ligands, frequently utilizes cyclohexanone scaffolds. Methodologies for creating substituted tetrahydroindoles and other heterocyclic systems from various cyclohexanone precursors are well-documented. umn.edunih.gov The synthesis of spirocyclic compounds, another class of molecules with potential as ligands, also often involves cyclohexanone derivatives as starting materials. nih.govelsevierpure.com

Despite the synthetic potential of 4-(2-hydroxyethyl)cyclohexanone, dedicated studies on its conversion to ligands and the subsequent formation and characterization of their metal complexes are not present in the accessible body of scientific work. Therefore, detailed research findings, including data on specific ligands, their synthesis from 4-(2-hydroxyethyl)cyclohexanone, and the properties of their corresponding metal complexes, cannot be provided at this time. Further research in this specific area would be necessary to elucidate the potential of 4-(2-hydroxyethyl)cyclohexanone as a scaffold in coordination chemistry.

Biocatalysis and Chemoenzymatic Transformations

Enzyme-Catalyzed Synthesis and Derivatization

The enzymatic modification of 4-(2-hydroxyethyl)cyclohexanone and its derivatives primarily focuses on the stereoselective introduction of new functional groups, particularly amines, through processes catalyzed by transaminases and other engineered enzymes.

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. researchgate.net This capability is extensively utilized for the asymmetric synthesis of chiral amines from prochiral ketones. In the context of 4-(2-hydroxyethyl)cyclohexanone, transaminases are instrumental in producing the corresponding chiral amine, trans-4-(2-hydroxyethyl)cyclohexan-1-amine, a key structural element in the synthesis of the antipsychotic drug cariprazine (B1246890). researchgate.netnih.gov

Research has demonstrated two primary transaminase-catalyzed strategies: diastereotope selective amination of the ketone and diastereomer selective deamination of a cis/trans amine mixture. researchgate.netnih.gov In the selective amination approach, a transaminase directly converts 4-(2-hydroxyethyl)cyclohexanone into the desired trans-amine with high diastereoselectivity. researchgate.net Alternatively, a chemical synthesis might produce a mixture of cis and trans isomers of 4-(2-hydroxyethyl)cyclohexan-1-amine. A highly selective transaminase can then be employed to deaminate the unwanted cis-isomer back to the ketone, allowing for the isolation of the pure trans-isomer. researchgate.netnih.gov This process is particularly effective in a continuous-flow setup, where a dynamic isomerization via the ketone intermediate can lead to yields of the trans-isomer that exceed its initial proportion in the starting mixture, achieving high diastereomeric excess (de > 99%). researchgate.netnih.gov

| Enzyme | Substrate(s) | Transformation | Key Finding(s) | Reference(s) |

| Transaminase (general) | 4-(2-Hydroxyethyl)cyclohexanone | Diastereotope selective amination | Can produce trans-4-(2-hydroxyethyl)cyclohexan-1-amine, a key intermediate for cariprazine. | researchgate.netresearchgate.net |

| Transaminase (general) | cis/trans-4-(2-Hydroxyethyl)cyclohexan-1-amine mixture | Diastereomer selective deamination | Selectively converts the cis-isomer to the ketone, enabling isolation of the pure trans-amine. | researchgate.netnih.gov |

| W60C mutant of Chromobacterium violaceum Transaminase | cis/trans-4-(2-hydroxyethyl)cyclohexan-1-amine mixture | Diastereomer selective deamination (continuous-flow) | Achieved >99% diastereomeric excess (de) for the trans-amine product through dynamic isomerization. | nih.gov |

The advancement of protein engineering and directed evolution has significantly broadened the scope and efficacy of biocatalysis. nih.gov By modifying the amino acid sequence of an enzyme, its stability, substrate specificity, and stereoselectivity can be precisely tuned for a specific industrial application. nih.gov

In the synthesis of derivatives of 4-(2-hydroxyethyl)cyclohexanone, enzyme engineering has been crucial. For instance, the development of a process for producing the key cariprazine intermediate relied on a mutant transaminase from Chromobacterium violaceum. nih.gov The specific mutation, W60C (Tryptophan at position 60 replaced by Cysteine), conferred the high cis-selectivity required for the efficient deamination of the unwanted isomer from a diastereomeric mixture. nih.gov This single-point mutation, a direct result of enzyme engineering, allows the process to achieve exceptional diastereomeric purity (de > 99%) in a continuous-flow system. nih.gov

While broad directed evolution campaigns create large libraries of enzyme variants, even rational, site-specific mutations can dramatically alter an enzyme's catalytic properties, demonstrating the power of engineering to create highly specialized biocatalysts for complex transformations. researchgate.net

| Enzyme Type | Engineering Strategy | Application | Outcome | Reference(s) |

| Transaminase from Chromobacterium violaceum | Site-specific mutation (W60C) | Diastereomer selective deamination of a cis/trans-amine mixture. | Enhanced cis-selectivity, enabling production of trans-4-substituted cyclohexane-1-amines with >99% de. | nih.gov |

| Cyclohexanone (B45756) Monooxygenase | Directed Evolution | Desymmetrization of prochiral ketones. | Creation of mutants with controlled and enhanced enantioselectivity for Baeyer-Villiger reactions. | nih.govdocumentsdelivered.com |

| Reductive Aminase (RedAm) | Site-directed mutagenesis (e.g., W204R) | Reductive amination of a racemic ketone. | Generated a variant with improved selectivity for the desired (S,S,S)-isomer product. | acs.org |

Mechanistic Enzymology of Reactions Involving Cyclohexanone Derivatives

Understanding the mechanisms of enzymes that act on cyclohexanone and its derivatives is fundamental to their application and engineering. Key enzyme families in this context include monooxygenases and ketoreductases.

Cyclohexanone monooxygenase (CHMO) is a well-studied, FAD- and NADPH-dependent enzyme that catalyzes the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, a synthetically valuable transformation that is often difficult to achieve with high selectivity using traditional chemical reagents. sigmaaldrich.com CHMO is renowned for its broad substrate scope, accepting a wide variety of cyclic ketones, and for its excellent regio- and enantioselectivity. nih.gov

The catalytic mechanism proceeds through the formation of a flavin-peroxide intermediate which acts as a nucleophile, attacking the ketone substrate to form a Criegee intermediate. This intermediate then rearranges to yield the lactone product. For the parent compound, cyclohexanone, CHMO catalyzes its conversion to ε-caprolactone, a valuable polymer precursor. nih.gov

Given its known promiscuity towards substituted cyclohexanones, CHMO is expected to accept 4-(2-hydroxyethyl)cyclohexanone as a substrate, catalyzing its oxidation to the corresponding 5-(2-hydroxyethyl)oxepan-2-one. The enzyme's inherent selectivity would likely favor one enantiomer of the resulting lactone. The stability and selectivity of CHMO can be further enhanced through protein engineering, with studies showing that mutations can alter substrate preference and even invert enantioselectivity. researchgate.netrug.nl

| Enzyme | Substrate Class | Reaction Type | Mechanistic Feature | Selectivity | Reference(s) |

| Cyclohexanone Monooxygenase (CHMO) | Cyclic Ketones | Baeyer-Villiger Oxidation | Oxygen insertion via a Criegee intermediate formed from a flavin-peroxide. | High regio- and enantioselectivity. | nih.gov |

| 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Aromatic Ketones | Baeyer-Villiger Oxidation | A flavoprotein sharing sequence similarity with CHMO, converting acetophenones to phenyl acetates. | High substrate specificity for aromatic compounds. | nih.gov |

Reductive amination is a cornerstone reaction for amine synthesis, and it can be achieved biocatalytically through the direct action of transaminases (as discussed in 5.1.1) or imine reductases (IREDs). acs.org These enzymes can mediate the formation of a C-N bond and subsequent reduction to furnish a chiral amine.

Separately, ketoreductases (KREDs), which are a class of alcohol dehydrogenases, offer a highly efficient route to chiral alcohols through the stereoselective reduction of prochiral ketones. nih.govrsc.org These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon. The reduction of substituted cyclohexanones by KREDs often proceeds with high diastereoselectivity and enantioselectivity, making them valuable tools for generating specific stereoisomers of substituted cyclohexanols. researchgate.net

For 4-(2-hydroxyethyl)cyclohexanone, a ketoreductase could be employed to reduce the carbonyl group to a hydroxyl group, yielding 1,4-bis(2-hydroxyethyl)cyclohexanol. By selecting an appropriate KRED, either the cis or trans diastereomer of the diol could be preferentially synthesized with high optical purity. This transformation provides access to a different class of chiral building blocks from the same starting material, highlighting the versatility of biocatalytic approaches.

| Enzyme Class | Substrate | Transformation | Stereochemical Outcome | Reference(s) |

| Ketoreductase (KRED) | 2-Substituted Cyclohexanones | Carbonyl Reduction | Produces cis- and trans-2-substituted cyclohexanols. | researchgate.net |

| Ketoreductase (KRED) | α-Nitro Ketones | Carbonyl Reduction | Can produce β-nitro alcohols with excellent conversion (>99%) and enantioselectivity (>99% ee). | rsc.org |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Racemic Ketone & Amine | Reductive Amination | Can perform kinetic resolution of the starting ketone while forming a chiral amine product with multiple stereocenters. | acs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, bond lengths, angles, and the distribution of electrons, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the geometries of reactants, transition states, and products, thereby mapping out the energy landscape of a chemical transformation.

For derivatives of cyclohexanone (B45756), DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, have been successfully used to perform geometry optimization and frequency calculations. lew.roresearchgate.net Such studies confirm that the calculated structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. lew.roresearchgate.net The optimized geometric parameters, including bond lengths and angles, obtained through these calculations often show excellent agreement with experimental data from techniques like X-ray diffraction for similar structures. lew.ro

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict electronic absorption wavelengths. lew.ro These theoretical calculations help to interpret experimental UV-Vis spectra by correlating observed absorption bands with specific electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. lew.ro Analysis of the HOMO-LUMO energy gap provides crucial information about the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Data from DFT Analysis of a Cyclohexanone Derivative This table is illustrative, based on typical data from DFT studies on related compounds.

| Calculated Parameter | Method | Result | Significance |

| Geometry Optimization | B3LYP/6-311+G(d,p) | Energy Minimum | Confirms stable molecular structure. |

| UV-Vis Absorption (λmax) | TD-DFT (in silico) | ~309 nm | Corresponds to HOMO -> LUMO electronic transition. lew.ro |

| HOMO-LUMO Energy Gap | B3LYP/6-311+G(d,p) | ~4.5 eV | Indicates chemical reactivity and stability. |

| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Good correlation | Matches experimental IR spectral data. lew.roresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

The MEP is rigorously defined by its topological features, such as critical points, which identify electron-rich sites like lone pairs and π-bonds. mdpi.com It provides a robust picture of molecular aggregation, hydrogen bonding, and reaction mechanisms. mdpi.com Studies have shown that the MEP can serve as a versatile and predictive measure for substituent effects in various chemical systems. rsc.org

In the MEP map of 4-(2-Hydroxyethyl)cyclohexanone:

Negative Regions (Red/Yellow): These areas indicate high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potentials would be concentrated around the oxygen atoms of the carbonyl group and the hydroxyl group, due to their lone pairs of electrons. chemrxiv.org

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group. researchgate.netresearchgate.net

Zero Potential Regions (Green): These represent areas of neutral potential.

This analysis allows for the prediction of intermolecular interactions. The negative potential on the oxygen atoms suggests they can act as hydrogen bond acceptors, while the positive potential on the hydroxyl hydrogen indicates it can act as a hydrogen bond donor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying processes that occur on short timescales, such as photochemical reactions.

The photochemistry of carbonyl compounds like cyclohexanone is of significant interest, and MD simulations are a key tool for elucidating their complex reaction dynamics. nih.govresearchgate.net On-the-fly MD simulations, where electronic structure calculations are performed at each step of the dynamics, can predict the distribution of photoproducts and the timescales for their formation following photoexcitation. nih.govuci.edu

For the parent cyclohexanone molecule, simulations have shown that upon excitation to the first singlet excited state (S1), a rich photochemistry unfolds on a picosecond timescale. nih.gov Key findings from these simulations include:

Confirmation of Experimental Pathways: The simulations successfully reproduce reaction channels that have been observed experimentally. nih.govresearchgate.net

Dominant Ring-Opening Mechanism: A majority of reactive trajectories (approximately 87%) begin with a ring-opening event via the cleavage of the C-Cα bond. nih.govresearchgate.net

Prediction of Product Yields and Timescales: The simulations provide detailed mechanistic information, including the timescales and yields for all significant reaction channels. nih.govresearchgate.net

These theoretical models provide a comprehensive understanding of the photodissociation dynamics, which is crucial for fields like atmospheric chemistry. nih.govuci.edu The presence of the 2-hydroxyethyl substituent on the cyclohexanone ring would be expected to influence these pathways, potentially introducing new channels or altering the distribution of products, a hypothesis that could be explored through further targeted simulations.

Table 2: Predicted Photochemical Reaction Channels for Cyclohexanone from MD Simulations Based on findings for the parent cyclohexanone molecule.

| Reaction Channel | Predicted Yield | Description |

| Ring Opening (C-Cα Cleavage) | ~87% | Initial and dominant step in the majority of reactive events. nih.govresearchgate.net |

| Ring Opening + CO Detachment | ~15% | Fragmentation pathway following the initial ring opening. uci.edu |

| H-atom Transfer/Detachment | ~17% | Involves hydrogen atom dynamics, sometimes coupled with other steps. uci.edu |

| New Predicted Channels | - | Theoretical simulations have also suggested new, previously unobserved reaction pathways. nih.govresearchgate.net |

In Silico Screening and Design

In silico methods are increasingly used in the early stages of drug discovery and materials science to screen large libraries of virtual compounds and to design molecules with specific desired properties, saving significant time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is most commonly used to predict the interaction between a small molecule (ligand) and a protein receptor. By calculating the binding affinity, often expressed as a Gibbs free energy value (ΔG), docking can help identify potential drug candidates. researchgate.net

Studies on hydroxyl-substituted cyclohexanone derivatives have used molecular docking to explore their potential as anticancer agents. nih.govnih.gov For example, derivatives have been docked into the active site of the Bcl-2 protein, a key regulator of apoptosis. nih.govnih.gov The results of such simulations can reveal:

Binding Modes: How the ligand fits into the protein's binding pocket.

Key Interactions: The specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov

Binding Affinity: A quantitative score that estimates the strength of the interaction.

For 4-(2-Hydroxyethyl)cyclohexanone, molecular docking could be employed to screen for potential biological targets. The hydroxyl and carbonyl groups are capable of forming key hydrogen bonds with amino acid residues in a protein's active site, making it a candidate for forming stable interactions. mdpi.com This predictive power helps to prioritize compounds for synthesis and further biological evaluation. mdpi.com

Table 3: Illustrative Molecular Docking Results for Small Molecules with Protein Targets This table presents example data to illustrate the output of molecular docking studies.

| Ligand | Protein Target | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Example) |

| Hydroxyl-Cyclohexanone Derivative | Bcl-2 | -7.5 | SER, LYS, VAL |

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 | SER 84, CYS 85, TRP 87 researchgate.net |

| 1,3-Cyclopentanedione | GLP-1 Receptor | -5.37 | GLY 45, CYS 46, TYR 42 researchgate.net |

Conformational Analysis and Stereochemical Influences

The conformational landscape of 4-(2-Hydroxyethyl)cyclohexanone is dictated by the puckered nature of the six-membered ring and the steric and electronic influences of its substituents. The cyclohexanone ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of the 4-(2-hydroxyethyl) substituent introduces a conformational equilibrium between two chair forms, one with the substituent in an axial position and the other in an equatorial position.

The relative stability of these conformers is influenced by several factors, most notably steric hindrance. Generally, substituents on a cyclohexane (B81311) ring prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. In the case of 4-(2-Hydroxyethyl)cyclohexanone, the 2-hydroxyethyl group is significantly bulkier than a hydrogen atom.

When the 4-(2-hydroxyethyl) group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C2 and C6 positions. This steric strain, also known as A-strain, destabilizes the axial conformer. Conversely, when the substituent is in the equatorial position, it points away from the ring, minimizing these steric clashes. Consequently, the equatorial conformer is generally expected to be the more stable and thus the more populated conformation at equilibrium.

It is also important to consider the potential for intramolecular hydrogen bonding between the hydroxyl group of the substituent and the carbonyl oxygen. In the equatorial conformer, the side chain can rotate to bring the hydroxyl group in proximity to the carbonyl oxygen, potentially forming a stabilizing hydrogen bond. This interaction could further favor the equatorial conformation. In the axial conformer, such an interaction is less likely due to the geometric constraints.

The stereochemistry at the C4 position is also a critical factor. The presence of the substituent creates a stereocenter, leading to the possibility of cis and trans isomers if another substituent were present on the ring. In the context of the single substituent, the focus remains on the axial versus equatorial orientation.

Advanced Analytical Methodologies in Research on 4 2 Hydroxyethyl Cyclohexanone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation and confirmation of 4-(2-hydroxyethyl)cyclohexanone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 4-(2-hydroxyethyl)cyclohexanone. Through various NMR experiments, including ¹H, ¹³C, and a range of two-dimensional (2D) techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR: In ¹H NMR spectroscopy of cyclohexanone (B45756) derivatives, protons on carbons adjacent to the carbonyl group are typically deshielded and appear at a lower field (higher ppm value). youtube.com For 4-(2-hydroxyethyl)cyclohexanone, the protons on the ethyl group and the cyclohexyl ring will exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. Data from the Human Metabolome Database for a similar compound, cyclohexanone, shows signals around 1.85 ppm and 1.71 ppm in water. hmdb.ca

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of a cyclohexanone ring typically appears significantly downfield, often in the range of 190-220 ppm. youtube.com For instance, the predicted ¹³C NMR spectrum of cyclohexanone in D₂O shows the carbonyl carbon at a very high chemical shift, while other ring carbons appear at approximately 25-41 ppm. hmdb.cachemicalbook.com In 4-(2-hydroxyethyl)cyclohexanone, the carbons of the hydroxyethyl (B10761427) group will also have distinct chemical shifts, aiding in the complete assignment of the carbon framework.

2D NMR Techniques: To resolve ambiguities and confirm the assignments made from 1D NMR, a variety of 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com This is particularly useful in complex regions of the ¹H NMR spectrum where signals may overlap. youtube.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, including the carbonyl carbon, are not observed in a DEPT-135 spectrum.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton coupling relationships within the molecule. researchgate.net Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbons. This information is critical for tracing the connectivity of the proton network throughout the cyclohexyl ring and the ethyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is particularly powerful for identifying connections between different functional groups and for piecing together the entire molecular structure, for instance, by showing the correlation between the protons of the ethyl group and the carbons of the cyclohexanone ring.

Interactive Table: Representative NMR Data for Cyclohexanone Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.3 | m | Protons alpha to carbonyl |

| ¹H | ~1.8 | m | Other ring protons |

| ¹³C | ~210 | s | Carbonyl carbon |

| ¹³C | ~40 | t | Carbon alpha to carbonyl |

| ¹³C | ~25-30 | t | Other ring carbons |

| Note: These are approximate values for a general cyclohexanone structure and will vary for 4-(2-hydroxyethyl)cyclohexanone. "m" denotes multiplet, "s" denotes singlet, and "t" denotes triplet. |

Mass Spectrometry (HR-ESI-MS) for Molecular Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital tool for confirming the molecular formula of 4-(2-hydroxyethyl)cyclohexanone. This technique measures the mass-to-charge ratio of ions with very high accuracy. By obtaining a precise mass measurement, it is possible to determine the elemental composition of the molecule, thereby confirming its molecular formula of C₈H₁₄O₂. bldpharm.com The molecular weight of 4-(2-hydroxyethyl)cyclohexanone is 142.20 g/mol . bldpharm.comcymitquimica.com

Fourier Transform Infrared (FTIR) and UV-Vis Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-(2-hydroxyethyl)cyclohexanone, the FTIR spectrum would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically around 1710-1720 cm⁻¹. qiboch.comquora.com Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. For 4-(2-hydroxyethyl)cyclohexanone, the primary chromophore is the carbonyl group. Saturated ketones like cyclohexanone typically exhibit a weak n→π* transition at around 280-300 nm. nist.gov

Interactive Table: Characteristic Spectroscopic Absorptions for 4-(2-Hydroxyethyl)cyclohexanone

| Spectroscopy | Functional Group | Characteristic Absorption |

| FTIR | Carbonyl (C=O) | ~1715 cm⁻¹ |

| FTIR | Hydroxyl (O-H) | ~3400 cm⁻¹ (broad) |

| UV-Vis | Carbonyl (n→π*) | ~285 nm |

| Note: These are approximate values and can be influenced by the solvent and molecular environment. |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of 4-(2-hydroxyethyl)cyclohexanone and for separating any potential isomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a widely used technique for determining the purity of volatile compounds like 4-(2-hydroxyethyl)cyclohexanone. researchgate.net In a typical GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, acts as the mobile phase. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of the sample is determined by the relative area of the peak corresponding to 4-(2-hydroxyethyl)cyclohexanone compared to any impurity peaks. For related compounds like cyclohexanone, methods often involve collection on sorbent tubes, desorption, and analysis by GC with flame ionization detection (FID). dnacih.com A capillary column, such as one with a wax-based stationary phase, is often employed for the analysis of such oxygenated compounds. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of 4-(2-hydroxyethyl)cyclohexanone. researchgate.net HPLC is particularly useful for less volatile compounds or those that might decompose at the high temperatures used in GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases. For a compound like 4-(2-hydroxyethyl)cyclohexanone, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a common approach. HPLC can be used to assess purity and also to separate cis and trans isomers of 4-(2-hydroxyethyl)cyclohexanone if they exist.

Interactive Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |